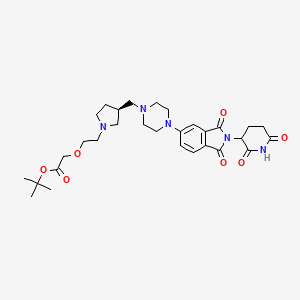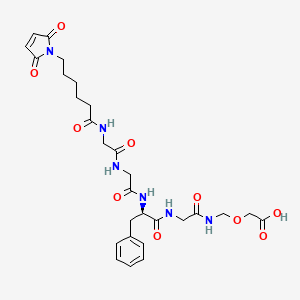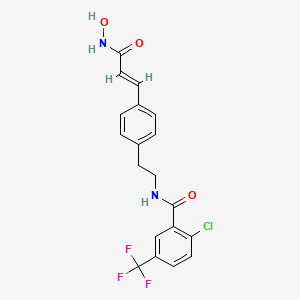
Diamsar (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diamsar (hydrochloride) is a bifunctional chelator known for its ability to form stable complexes with transition metal ions. This compound is characterized by its rigid structure and the presence of six nitrogen atoms, which are strategically positioned to facilitate strong binding with metal ions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diamsar (hydrochloride) typically involves the reaction of diamine sarcophagine with hydrochloric acid. The process begins with the preparation of the diamine sarcophagine ligand, which is then reacted with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure the stability of the product .
Industrial Production Methods
Industrial production of Diamsar (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pH, and reaction time to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Diamsar (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions.
Substitution: Diamsar (hydrochloride) can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions involving Diamsar (hydrochloride) include strong acids, bases, and oxidizing agents. The reaction conditions vary depending on the desired product but often involve controlled temperature and pH .
Major Products Formed
The major products formed from the reactions of Diamsar (hydrochloride) depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Applications De Recherche Scientifique
Diamsar (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent in various chemical reactions and processes.
Biology: The compound is employed in studies involving protein interactions and enzyme inhibition.
Medicine: Diamsar (hydrochloride) is used in the development of diagnostic agents and therapeutic compounds.
Industry: It finds applications in industrial processes that require stable metal complexes
Mécanisme D'action
The mechanism of action of Diamsar (hydrochloride) involves its ability to form stable complexes with metal ions. The six nitrogen atoms in the compound’s structure act as electron donors, facilitating strong binding with metal ions. This binding can influence various biological and chemical processes, making Diamsar (hydrochloride) a valuable tool in research and industry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mn(II)-DiAmsar: A manganese complex of Diamsar, known for its biological applications.
Cu(II)-DiAmsar: A copper complex used in catalytic systems and diagnostic imaging.
Uniqueness
Diamsar (hydrochloride) is unique due to its bifunctional chelating properties and the ability to form highly stable complexes with various metal ions. This makes it particularly useful in applications requiring strong and stable metal binding .
Propriétés
Formule moléculaire |
C14H39Cl5N8 |
|---|---|
Poids moléculaire |
496.8 g/mol |
Nom IUPAC |
3,6,10,13,16,19-hexazabicyclo[6.6.6]icosane-1,8-diamine;pentahydrochloride |
InChI |
InChI=1S/C14H34N8.5ClH/c15-13-7-17-1-2-18-8-14(16,11-21-5-3-19-9-13)12-22-6-4-20-10-13;;;;;/h17-22H,1-12,15-16H2;5*1H |
Clé InChI |
KSJDZSBBNOWQCZ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2(CNCCNCC(CN1)(CNCCNC2)N)N.Cl.Cl.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[Des-Arg10]-HOE I40](/img/structure/B12383828.png)

![(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]pentanedioic acid](/img/structure/B12383835.png)

![N-[(5S)-5-(1H-benzimidazol-2-yl)-5-[(4-phenylbenzoyl)amino]pentyl]-5-nitrofuran-2-carboxamide](/img/structure/B12383848.png)
![N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide](/img/structure/B12383852.png)




